molecular formula C8H8N2 B115793 8-Methylimidazo[1,5-a]pyridine CAS No. 153936-23-3

8-Methylimidazo[1,5-a]pyridine

Cat. No. B115793
M. Wt: 132.16 g/mol
InChI Key: XECMLOGMXSDOCR-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of 8-Methylimidazo[1,2-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access 8-Methylimidazo[1,2-a]pyridine from readily available chemicals . These include different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 8-Methylimidazo[1,2-a]pyridine is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for 8-Methylimidazo[1,2-a]pyridine is 1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 .


Chemical Reactions Analysis

8-Methylimidazo[1,2-a]pyridine has been involved in various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

8-Methylimidazo[1,2-a]pyridine has a molecular weight of 132.16 . It is stored at a temperature between 2-8°C . The physical form of 8-Methylimidazo[1,2-a]pyridine is liquid .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Conformationally Constrained Compounds : The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine, achieved through intramolecular cyclization, contributes to the production of conformationally restricted farnesyltransferase inhibitor analogues. These compounds exhibit improved metabolic stability in vivo, showcasing an application in medicinal chemistry (Dinsmore et al., 2000).

  • Development of Novel Dyes : A study explored the synthesis of new squaraine dyes derived from imidazo[1,5-a]pyridine, indicating their potential application in photodynamic therapy. The unique spectral properties and electron transitions of these dyes were highlighted, emphasizing their potential use in various industrial and therapeutic applications (Prostota et al., 2013).

Catalytic and Chemical Reaction Enhancement

  • Catalytic Synthesis Enhancements : The synthesis of substituted imidazo[4,5-b]pyridines was developed for compounds of biological interest. This efficient approach demonstrates the role of 8-Methylimidazo[1,5-a]pyridine derivatives in enhancing catalytic processes in organic synthesis (Xing et al., 2013).

  • Aqueous Synthesis Methods : Studies have shown the utility of 8-Methylimidazo[1,5-a]pyridine in "water-mediated" hydroamination and silver-catalyzed aminooxygenation, highlighting its role in developing environmentally friendly synthetic methodologies (Mohan et al., 2013).

Medicinal Chemistry and Pharmacology

  • Potential in Cancer Treatment : Research into the synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives revealed insights into their use as potential cancer treatment compounds. These findings open avenues for further exploration in the field of oncology (Vilchis-Reyes et al., 2010).

  • Antibacterial Properties : Imidazo[1,2-a]pyridines festooned with various moieties like pyridine, thiazole, or pyrazole have shown remarkable antibacterial activities. This highlights the significance of 8-Methylimidazo[1,5-a]pyridine derivatives in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Safety And Hazards

8-Methylimidazo[1,2-a]pyridine is considered hazardous . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for 8-Methylimidazo[1,2-a]pyridine involve further exploration of its wide range of applications in medicinal chemistry . There is also potential for the development of new synthetic methodologies .

properties

IUPAC Name

8-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-10-6-9-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECMLOGMXSDOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylimidazo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Sasaki, A Tsurumori, T Hirota - Journal of the Chemical Society …, 1998 - pubs.rsc.org
The versatile, one-step synthesis of imidazo[1,5-a]pyridines by the reaction of pyridine-2-carbonitriles with DMF under Vilsmeier conditions is described. This reaction was applied to the …
Number of citations: 3 pubs.rsc.org
SG Patil, JS Jadhav, ST Sankpal - RSC advances, 2020 - pubs.rsc.org
A novel Mg3N2-assisted one-pot annulation strategy has been developed via cyclo-condensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes, allowing the …
Number of citations: 3 pubs.rsc.org
AB Ramesha, NC Sandhya, CSP Kumar… - New Journal of …, 2016 - pubs.rsc.org
T3P–DMSO mediated desulfurative cyclization of in situ generated thioamides serves as an efficient and versatile method for the synthesis of imidazo[1,5-a]pyridines and [1,2,4]-triazolo[…
Number of citations: 27 pubs.rsc.org

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